molecular formula C14H11NO3 B1619061 4-Methyl-4'-nitrobenzophenone CAS No. 5350-47-0

4-Methyl-4'-nitrobenzophenone

Cat. No. B1619061
CAS RN: 5350-47-0
M. Wt: 241.24 g/mol
InChI Key: HHTOMEBQNGDWDW-UHFFFAOYSA-N
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Description

4-Methyl-4’-nitrobenzophenone is a chemical compound . It is a derivative of benzophenone . It is used in the preparation of nitrogen-containing heterocycles . It appears as a yellow to light brown fine crystalline powder .


Synthesis Analysis

4-Methyl-4’-nitrobenzophenone can be produced via a Friedel-Crafts reaction using excess toluene and 4-nitrobenzoyl chloride . Another synthesis method involves the use of p-Tolunitrile and 4-Chloronitrobenzene (Grignard carbonyl), or 4-Tolylboronic acid and 4-Nitrobenzoyl chloride (Suzuki) .


Molecular Structure Analysis

The molecular formula of 4-Methyl-4’-nitrobenzophenone is C14H11NO3 . The average mass is 227.215 Da and the monoisotopic mass is 227.058243 Da .


Physical And Chemical Properties Analysis

4-Methyl-4’-nitrobenzophenone has a molar mass of 196.249 . It is a yellow to light brown fine crystalline powder .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anti-Trypanosomal Agents : Ruthenium(II) complexes with derivatives of 4-Methyl-4'-nitrobenzophenone have been studied for their potential as anti-trypanosomal drugs. These complexes have shown the formation of nitro anion radicals, which are important in the mechanism of action of such drugs (Rodrigues et al., 2008).

Environmental Science Applications

  • Photocatalytic Degradation : The photocatalytic mechanism of phenolic compounds, including derivatives of 4-Methyl-4'-nitrobenzophenone, has been elucidated. This research is significant for understanding the degradation of aromatic pollutants in environmental applications (Tolosana-Moranchel et al., 2018).
  • Biodegradation Studies : Studies on the biodegradation of nitrophenol compounds, structurally related to 4-Methyl-4'-nitrobenzophenone, have been conducted, revealing insights into the microbial degradation pathways of these pollutants (Bhushan et al., 2000).

Material Science Applications

  • Crystal Growth and Characterization : Research on the growth and characterization of crystals like 4-chloro-3-nitrobenzophenone, a compound similar to 4-Methyl-4'-nitrobenzophenone, offers insights into the mechanical properties and fluorescence characteristics of these materials, which could be relevant for 4-Methyl-4'-nitrobenzophenone as well (Aravinth et al., 2014).

Synthesis and Characterization

  • Imino-4-Methoxyphenol Thiazole Derived Schiff Bases : These compounds have been synthesized and characterized for their antimicrobial activity. They provide a perspective on the chemical versatility and potential applications of 4-Methyl-4'-nitrobenzophenone derivatives in synthesizing bioactive molecules (Vinusha et al., 2015).

Safety and Hazards

4-Methyl-4’-nitrobenzophenone may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear personal protective equipment/face protection .

properties

IUPAC Name

(4-methylphenyl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(9-7-12)15(17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTOMEBQNGDWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276930
Record name 4-METHYL-4'-NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-4'-nitrobenzophenone

CAS RN

5350-47-0
Record name NSC32
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-METHYL-4'-NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Aluminum chloride (9.3 g) was added in a single portion to a mixture of 4-nitrobenzoyi chloride (10 g) and toluene (6.3 mL) dissolved in carbon disulfide (35 mL). The mixture was warmed from room temperature to reflux and heated for 3 hours. Concentrated hydrochloric acid (19 mL) was slowly added, and the mixture stirred for an additional 30 minutes, poured into water, and extracted with dichloromethane (3×). The extract was washed with dilute ammonium hydroxide and water, dried (Na2SO4), and evaporated. Recrystallization from ethyl acetate gave 4-(4-methylbenzoyl)-nitrobenzene (10.6 g, 82%) as a pale yellow solid, m.p. 122.4-123.1° C.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-Nitrobenzoyl chloride (5.00 g, 26.0 mmol, 1 eq) was suspended in toluene (10 mL) and the cloudy yellow mixture was cooled to 0° C. in an ice/water bath. Aluminium trichloride (4.50 g, 33.7 mmol, 1.25 eq) was added portionwise over a period of 20 min and the mixture was allowed to warm to room temperature. After stirring at room temperature for 2 hr HPLC indicated that the starting material had been consumed. The reaction was quenched by pouring onto an ice/1 M HCl solution where the product precipitated out as a yellow solid. The aqueous mixture was extracted with ethyl acetate (3×50 mL). The organic washings were dried over magnesium sulfate and concentrated under reduced pressure to give a yellow solid. The yellow solid was recrystallised from 2-propanol to give 4-methyl-4′-nitrobenzophenone (4.05 g, 62% yield) as a yellow crystalline solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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